2-Butenethioamide,3-amino-
Description
Significance of Alpha- and Beta-Substituted Thioamides in Organic Synthesis
Thioamides are recognized for their diverse reactivity, making them valuable precursors in the synthesis of a wide array of heterocyclic compounds. organic-chemistry.org The presence of both a nucleophilic sulfur atom and a potentially reactive nitrogen and α-carbon allows for a variety of chemical transformations.
α-Substituted Thioamides: These compounds are particularly important in asymmetric synthesis. For instance, α-substituted α,β-unsaturated thioamides have been employed in copper(I)-catalyzed asymmetric conjugate addition reactions, leading to the formation of chiral selenides with high enantioselectivity. semanticscholar.org The ability to introduce chirality at the α-position is crucial for the synthesis of biologically active molecules.
β-Substituted Thioamides: β-Ketothioamides, which share a similar structural motif to 2-butenethioamide, 3-amino-, are highly versatile precursors for constructing diverse heterocyclic frameworks. Current time information in Santa Cruz, CA, US.thieme-connect.com Their unique arrangement of functional groups allows them to participate in cyclization, cycloaddition, and domino reactions to form important heterocycles such as thiophenes. nih.govCurrent time information in Santa Cruz, CA, US.
Overview of Existing Research on Analogous Butenethioamide Systems
While dedicated research on 2-Butenethioamide, 3-amino- is limited, studies on analogous β-enaminothioamide systems provide significant insights into its potential reactivity. These compounds are known to act as versatile intermediates in the synthesis of various heterocyclic systems.
The reactivity of conjugated enaminothioamides is influenced by the electron-donating enamino group, which increases the nucleophilicity of the sulfur atom. clockss.org This enhanced reactivity allows them to react with various electrophiles to form heterocyclic compounds. For example, the reaction of enaminothioamides with acetylenic derivatives can lead to the formation of 1,3-thiazin-4-ones or substituted thiazolines, depending on the reaction conditions. clockss.org
Furthermore, β-enaminonitriles, which are structurally related to 2-butenethioamide, 3-amino-, are valuable starting materials for the synthesis of substituted thiophenes. thieme-connect.comnih.gov These reactions often proceed through the alkylation of the enaminonitrile followed by cyclization.
Rationale for Comprehensive Investigation of 2-Butenethioamide, 3-amino-
The structural features of 2-Butenethioamide, 3-amino-, combining a thioamide and an enamine in a butene framework, suggest its potential as a valuable precursor in heterocyclic synthesis. The presence of multiple reactive sites—the sulfur atom, the amino group, the α-carbon, and the double bond—opens up numerous possibilities for the construction of complex molecular architectures.
A comprehensive investigation is warranted to:
Elucidate the fundamental reactivity of this specific compound.
Explore its potential as a synthon for novel heterocyclic systems that may have interesting biological or material properties.
Develop new synthetic methodologies based on its unique functional group arrangement.
The insights gained from such a study would contribute to the broader understanding of thioamide chemistry and expand the toolbox of synthetic organic chemists.
Scope and Objectives of the Research Endeavor
A thorough research program on 2-Butenethioamide, 3-amino- would encompass several key objectives:
Synthesis and Characterization: Development of an efficient and scalable synthesis of 2-Butenethioamide, 3-amino- and its comprehensive characterization using modern spectroscopic techniques.
| Spectroscopic Data (Predicted/Reported for Analogs) | |
| 13C NMR | A spectrum is available from Sigma-Aldrich Co. LLC. nih.gov |
| IR Spectroscopy | Expected peaks for N-H stretching (around 3300-3500 cm⁻¹), C=C stretching (around 1600-1680 cm⁻¹), and C=S stretching (around 1050-1250 cm⁻¹). spectroscopyonline.comlibretexts.orguobabylon.edu.iq |
| Mass Spectrometry | Expected molecular ion peak corresponding to its molecular weight. mdpi.com |
| X-ray Crystallography | Would provide definitive information on its three-dimensional structure. nih.gov |
Reactivity Studies: Systematic investigation of its reactions with a variety of electrophiles and nucleophiles to map its chemical behavior. This would include exploring its potential in cycloaddition reactions and as a precursor for multicomponent reactions. nih.gov
Synthetic Applications: Utilization of 2-Butenethioamide, 3-amino- as a key building block in the synthesis of novel heterocyclic compounds, particularly those containing sulfur and nitrogen. This could include the synthesis of substituted thiophenes, pyrimidines, and other systems of potential interest. semanticscholar.orgnih.gov
By pursuing these objectives, a comprehensive understanding of the chemistry of 2-Butenethioamide, 3-amino- can be achieved, paving the way for its potential application in various areas of chemical science.
Structure
3D Structure
Properties
Molecular Formula |
C4H8N2S |
|---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
(E)-3-aminobut-2-enethioamide |
InChI |
InChI=1S/C4H8N2S/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)/b3-2+ |
InChI Key |
IJUDUPSHUGIGMT-NSCUHMNNSA-N |
Isomeric SMILES |
C/C(=C\C(=S)N)/N |
Canonical SMILES |
CC(=CC(=S)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Butenethioamide, 3 Amino and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for 2-Butenethioamide, 3-amino-
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. egrassbcollege.ac.innsf.govjournalspress.comslideshare.net For 2-Butenethioamide, 3-amino-, a primary disconnection strategy involves breaking the carbon-sulfur and carbon-nitrogen bonds of the thioamide and enamine functionalities, respectively.
A logical disconnection is the C=S bond, suggesting a synthesis from a corresponding nitrile or amide precursor. Another key disconnection is the C-N bond of the enamine, which points towards a precursor such as a β-dicarbonyl compound or a related derivative. lkouniv.ac.in This leads to two main retrosynthetic pathways:
Pathway A: From a β-dicarbonyl equivalent. This approach involves the disconnection of the enamine and thioamide moieties, leading back to acetoacetaldehyde (B1229124) or a derivative and a source of ammonia (B1221849) and sulfur.
Pathway B: From acetonitrile (B52724). This pathway considers the dimerization of acetonitrile to form a four-carbon backbone with the required nitrogen functionalities, which can then be converted to the target thioamide. google.comgoogle.com
These strategic disconnections form the basis for designing synthetic routes, guiding the selection of starting materials and reagents.
Development of Novel Synthetic Pathways to 2-Butenethioamide, 3-amino-
The development of new synthetic routes for 2-Butenethioamide, 3-amino- and related β-enaminothioamides aims to enhance efficiency, selectivity, and sustainability.
Exploration of Chemo-, Regio-, and Stereoselective Routes
The synthesis of 2-Butenethioamide, 3-amino- presents challenges in achieving high chemo-, regio-, and stereoselectivity. The presence of multiple reactive sites necessitates careful control of reaction conditions.
Chemoselectivity: In reactions involving multifunctional precursors, selective reaction at one functional group over another is crucial. For instance, in the thionation of a precursor containing both an amide and another carbonyl group, the choice of thionating agent and reaction conditions can direct the reaction to selectively form the thioamide.
Regioselectivity: The formation of the desired constitutional isomer is paramount. In the context of β-enaminothioamides, this pertains to the correct placement of the amino and thionoacyl groups. The reaction of isothiazolium salts with primary amines can lead to ring-opening and the formation of 3-aminoalk-2-ene-1-thiones, demonstrating a regioselective synthesis. thieme-connect.de
Stereoselectivity: For 2-Butenethioamide, 3-amino-, the geometry of the carbon-carbon double bond is a key stereochemical feature. The synthesis of the (Z)-isomer is often preferred and can be influenced by the choice of solvent and reaction temperature. The PubChem database lists the IUPAC name as (Z)-3-aminobut-2-enethioamide. nih.gov
Optimization of Reaction Conditions and Catalyst Systems
The optimization of reaction conditions is critical for maximizing the yield and purity of 2-Butenethioamide, 3-amino-. Key parameters that are often tuned include temperature, reaction time, solvent, and the choice of catalyst.
For the synthesis of related β-enaminones, various catalysts have been explored to improve reaction efficiency. Supported heteropoly acids, for example, have been shown to be effective and reusable catalysts for the synthesis of β-enaminones and β-enamino esters under solvent-free conditions. rsc.org Such catalytic systems could potentially be adapted for the synthesis of β-enaminothioamides.
| Catalyst System | Reaction Conditions | Outcome |
| Supported Heteropoly Acids | Solvent-free | High yields, short reaction times for β-enaminones |
| H-β-zeolite | Solvent-free | Efficient transamidation of thioamides |
This table showcases catalyst systems that have been effective in the synthesis of related compounds and could be applicable to the synthesis of 2-Butenethioamide, 3-amino-.
Green Chemistry Approaches in 2-Butenethioamide, 3-amino- Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of 2-Butenethioamide, 3-amino- synthesis, this involves the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions.
The use of solvent-free reaction conditions, as demonstrated in the synthesis of β-enaminones with supported heteropoly acids, represents a significant green chemistry approach. rsc.org Furthermore, the development of catalytic methods, such as the use of H-β-zeolite for thioamide synthesis, reduces the generation of stoichiometric waste. researchgate.net The exploration of one-pot, multi-component reactions is another avenue for improving the environmental footprint of the synthesis.
Precursor Synthesis and Reactivity in the Context of 2-Butenethioamide, 3-amino- Formation
Synthesis of Key Intermediates (e.g., 3-Amino-2-butenal derivatives)
3-Amino-2-butenal is a direct precursor to the target molecule, where the aldehyde functionality can be converted to a thioamide. Information on 3-amino-2-butenal, also known as β-aminocrotonaldehyde, is available in public databases. nih.gov
A related precursor is 3-amino-2-butenoic acid and its esters. A patented method describes the preparation of cinnamyl 3-amino-2-butenoate. google.com This process involves the esterification of diketene (B1670635) with cinnamyl alcohol to yield cinnamyl acetoacetate (B1235776), followed by amination. While this patent focuses on the ester, the underlying acetoacetate intermediate is a versatile precursor that could potentially be converted to the corresponding thioamide.
| Precursor | Synthetic Approach |
| Cinnamyl 3-amino-2-butenoate | Esterification of diketene with cinnamyl alcohol followed by amination. google.com |
| 3-Aminocrotononitrile (B73559) | Dimerization of acetonitrile using a strong base like sodium amide in liquid ammonia. google.comgoogle.com |
This table summarizes synthetic approaches for key precursors that could be utilized in the synthesis of 2-Butenethioamide, 3-amino-.
Mechanistic Understanding of Precursor Conversions
The conversion of 3-aminocrotononitrile to 2-Butenethioamide, 3-amino- involves the thionation of the nitrile group. The mechanism of this transformation is highly dependent on the thionating agent used.
For thionating agents like Lawesson's reagent, the reaction is believed to proceed through a reactive dithiophosphine ylide intermediate, which is in equilibrium with the Lawesson's reagent dimer alfa-chemistry.comwikipedia.org. This ylide reacts with the nitrile carbon in a manner analogous to the Wittig reaction with carbonyls. The electron-donating amino group in the β-position of 3-aminocrotononitrile increases the nucleophilicity of the nitrile nitrogen and can influence the reactivity of the nitrile group towards electrophilic thionating agents. Computational studies on the thionation of carbonyl compounds with Lawesson's reagent suggest a two-step mechanism involving a concerted cycloaddition to form a four-membered intermediate, followed by a cycloreversion, which is the rate-limiting step researchgate.netunict.it. A similar pathway is plausible for nitriles.
The use of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), in conjunction with thionating reagents can significantly enhance the reaction rate researchgate.net. The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the sulfur-containing reagent. This is particularly beneficial for less reactive nitriles.
When using reagents like sodium sulfide (B99878) (Na₂S), the mechanism likely involves the direct nucleophilic attack of the hydrosulfide (B80085) ion (HS⁻), formed from the hydrolysis of Na₂S, on the nitrile carbon. This is followed by protonation to yield the thioamide. The presence of a phase-transfer catalyst or an ionic liquid can facilitate the reaction between the inorganic sulfide and the organic nitrile substrate.
Comparison of Synthetic Efficiencies and Scalability
The choice of synthetic methodology for 2-Butenethioamide, 3-amino- and its precursor is often dictated by factors such as yield, reaction conditions, cost of reagents, and scalability.
For the synthesis of the precursor, 3-aminocrotononitrile, the dimerization of acetonitrile using sodium amide in liquid ammonia has been demonstrated to be a highly efficient and scalable process, with reported yields of over 90% and high purity of the final product google.com.
The thionation of 3-aminocrotononitrile to 2-Butenethioamide, 3-amino- can be achieved with varying degrees of efficiency using different reagents. The following table provides a comparison of some common thionation methods based on available research data for the conversion of nitriles to thioamides.
| Thionating Reagent | Catalyst/Conditions | Typical Yields (%) | Scalability | Key Features |
| Lawesson's Reagent | Toluene or xylene, heat | Good to excellent | Moderate | Mild and convenient for many substrates, but reagent cost and by-product removal can be a concern for large-scale synthesis. |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, heat | High | High | A classical and cost-effective reagent, but often requires higher temperatures and can have lower selectivity compared to Lawesson's reagent. |
| P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Toluene or xylene, heat | Good to excellent | Moderate | Offers comparable or superior yields to Lawesson's reagent with easier by-product removal, making it a potentially more scalable alternative. |
| Sodium Sulfide (Na₂S) | Ionic Liquid ([DBUH][OAc]), room temp. | High | High | An eco-friendly and recyclable system that operates under mild conditions, making it highly attractive for green and scalable synthesis. |
| Thioacetic Acid | Calcium hydride, solvent-free, 80°C | Good to excellent | High | A mild and efficient method that avoids harsh reagents and minimizes side products, showing good functional group tolerance. organic-chemistry.org |
The method employing sodium sulfide in an ionic liquid appears particularly promising for large-scale production due to its high yields, mild reaction conditions, and the recyclability of the catalytic system. The use of thioacetic acid with calcium hydride also presents a scalable and efficient option with the advantage of being a solvent-free process. While Lawesson's reagent is effective, its cost and the chromatographic purification required to remove by-products can limit its industrial scalability.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Butenethioamide, 3 Amino
Mechanistic Investigations of Nucleophilic and Electrophilic Transformations of 2-Butenethioamide, 3-amino-
The dual presence of nucleophilic and electrophilic centers within the molecule dictates its transformation pathways. The primary nucleophilic sites include the nitrogen of the amino group and the sulfur of the thioamide. The carbon atoms within the backbone can exhibit either nucleophilic or electrophilic character depending on the specific tautomeric form and the nature of the attacking reagent.
2-Butenethioamide, 3-amino- can exist in several tautomeric forms, with the equilibrium between them being crucial to its reactivity. The primary tautomerism to consider is the enamine-thioamide and imine-enethiol equilibrium.
The enamine-thioamide form is characterized by the delocalization of the nitrogen lone pair of the amino group into the C=C double bond and the thioamide group. This form is analogous to the more common keto-enol tautomerism observed in carbonyl compounds. libretexts.org The stability of the enamine tautomer is often influenced by factors such as intramolecular hydrogen bonding and conjugation. academie-sciences.fr
A second equilibrium exists between the thione (C=S) and the enethiol (C=SH) forms of the thioamide group. researchgate.net In simple acyclic thioamides, the thione form is generally more stable and predominates significantly. scispace.com This preference is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the alternative iminothiol tautomer. scispace.com
Combining these, the principal tautomeric equilibrium for 2-Butenethioamide, 3-amino- can be depicted as follows:
| Tautomer Name | Structural Representation | Key Features |
| (Z)-3-aminobut-2-enethioamide | C/C(=C/C(=S)N)/N | Enamine-Thioamide form. Likely the most stable tautomer due to conjugation and the inherent stability of the thioamide group. |
| 3-iminobutane-1-thiol | C=C(C(C)=N)S | Imine-Enethiol form. Less stable due to the disruption of the enamine conjugation and the lower stability of the iminothiol. |
The equilibrium is sensitive to solvent polarity; polar solvents can stabilize the more polar enamine form. academie-sciences.fr The predominance of the enamine-thione tautomer means that the molecule will most often react via the nucleophilic sulfur of the thioamide or the electron-rich enamine system.
The reactivity of 2-Butenethioamide, 3-amino- is a direct consequence of its constituent functional groups.
Thioamide Moiety : The thioamide group is a versatile functional group. The sulfur atom is a strong, soft nucleophile, making it a key site for alkylation and acylation reactions. nih.gov This nucleophilicity is fundamental to its use in the synthesis of sulfur-containing heterocycles. For instance, in the Hantzsch thiazole (B1198619) synthesis, the thioamide sulfur acts as the initial nucleophile, attacking an α-halocarbonyl compound. youtube.com The thioamide can also tautomerize to its iminothiol form, where the nitrogen becomes more nucleophilic, although this form is generally less favored. researchgate.net
Amino Moiety : The amino group (-NH2) is a primary nucleophile. It can react with various electrophiles such as aldehydes, ketones, and acyl chlorides. researchgate.net In the context of the 2-Butenethioamide, 3-amino- structure, the amino group is part of an enamine system. This vinylogous amide character delocalizes the nitrogen's lone pair electrons across the π-system, which moderates its nucleophilicity compared to a simple alkylamine but enhances the nucleophilicity of the α-carbon (the carbon adjacent to the C=C double bond).
The interplay between these groups allows for regioselective reactions. Hard electrophiles tend to react at the harder nitrogen atom of the amino group, while softer electrophiles preferentially attack the softer sulfur atom of the thioamide. nih.gov
Cycloaddition Reactions Involving the 2-Butenethioamide, 3-amino- Scaffold
The conjugated π-system of 2-Butenethioamide, 3-amino- makes it a suitable candidate for participating in cycloaddition reactions, serving as a building block for more complex cyclic structures.
The Diels-Alder reaction is a powerful tool for forming six-membered rings. In a Hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. The 1-amino-3-thio-1,3-butadiene substructure within 2-Butenethioamide, 3-amino- allows it to potentially act as a heterodiene.
In inverse-electron-demand Hetero-Diels-Alder reactions, an electron-rich diene reacts with an electron-poor dienophile. The enamine character of 2-Butenethioamide, 3-amino- makes it an electron-rich diene system. Therefore, it is expected to react with electron-deficient dienophiles like α,β-unsaturated carbonyls, nitriles, or imines. nih.gov While specific examples involving 2-Butenethioamide, 3-amino- are not extensively documented, reactions with analogous 1-amino-3-siloxy-1,3-butadienes proceed readily even with unactivated aldehydes, suggesting high reactivity for such systems. nih.gov The reaction would likely proceed to form substituted dihydropyran or dihydropyridine (B1217469) derivatives after cyclization and subsequent tautomerization or elimination.
2-Butenethioamide, 3-amino- is a valuable precursor for the synthesis of a variety of heterocyclic compounds, leveraging the reactivity of both the thioamide and enamine functionalities.
Thiazole Derivatives : The synthesis of thiazoles can be achieved via the Hantzsch synthesis. figshare.com This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.combepls.com The mechanism proceeds via nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring. youtube.com
Thiopyran Derivatives : The formation of thiopyran rings can be accomplished through multicomponent reactions. For instance, the reaction of aldehydes with compounds containing active methylene (B1212753) groups, like malononitrile (B47326) and cyanothioacetamide (a related thioamide), can lead to the formation of 2-amino-3-cyano-4H-thiopyrans. nih.gov By analogy, 2-Butenethioamide, 3-amino- could participate in similar condensation-cyclization pathways to yield substituted thiopyran derivatives.
Pyridinethione Derivatives : Pyridinethiones can also be synthesized from related thioamide precursors. For example, 3-amino-4,4-dicyano-3-butenethioamide has been reported as a starting material for synthesizing pyridinethione derivatives. This suggests that the enamine-thioamide scaffold of 2-Butenethioamide, 3-amino- is suitable for constructing pyridinethione rings through reactions with appropriate 1,3-dielectrophiles or through dimerization/cyclization pathways under specific conditions.
Rearrangement Reactions and Isomerization Pathways
Rearrangement and isomerization reactions involve the intramolecular migration of atoms or groups, leading to structural isomers. wikipedia.org For 2-Butenethioamide, 3-amino-, potential pathways include geometric isomerization and sigmatropic rearrangements.
Geometric Isomerization : The C=C double bond in 2-Butenethioamide, 3-amino- can exist as either the (E) or (Z) isomer. Interconversion between these isomers can occur under thermal or photochemical conditions. This type of isomerization can affect the molecule's conformation and its ability to participate in certain reactions, particularly intramolecular cyclizations where specific stereochemistry is required.
Sigmatropic Rearrangements : While less common for this specific scaffold, the conjugated system could theoretically participate in sigmatropic rearrangements. For instance, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, analogous to the Claisen rearrangement, could be envisioned if an appropriate substituent were present on the sulfur or nitrogen atom. byjus.com Such reactions involve a concerted reorganization of six π-electrons through a cyclic transition state. However, specific documented examples for this parent compound are scarce, and such pathways remain largely theoretical.
Studies on Complexation and Coordination Chemistry with Metal Centers
The coordination chemistry of 2-Butenethioamide, 3-amino-, a compound possessing both a soft thioamide group and a hard amino group, presents a rich and versatile field of study. While specific, in-depth research on the complexation of this particular ligand is limited in publicly accessible literature, its structural motifs allow for well-founded predictions of its coordination behavior with various metal centers. This section will explore the potential coordination modes, the nature of the resulting metal complexes, and the spectroscopic signatures that would be anticipated, drawing parallels with the established chemistry of related β-aminothiones, amino acids, and thioamides.
The 2-Butenethioamide, 3-amino- ligand is an ambidentate system, featuring multiple potential donor sites: the nitrogen atom of the amino group, the sulfur atom of the thioamide group, and to a lesser extent, the nitrogen atom of the thioamide group. This multiplicity of binding sites allows for the formation of a variety of coordination complexes with diverse geometries and properties. The preferred coordination mode will be influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of other competing ligands.
Potential Coordination Modes and Chelation
The most probable coordination behavior of 2-Butenethioamide, 3-amino- involves chelation, where the ligand binds to a central metal ion through two or more donor atoms to form a stable ring structure. The formation of five- or six-membered chelate rings is thermodynamically favored.
N,N-Bidentate Coordination: While less common for thioamides, coordination through both the amino nitrogen and the thioamide nitrogen is a possibility, particularly with hard metal ions that have a higher affinity for nitrogen donors. This would also result in a six-membered chelate ring.
Monodentate Coordination: Under certain conditions, such as in the presence of a large excess of the metal ion or strongly competing ligands, 2-Butenethioamide, 3-amino- could coordinate in a monodentate fashion, likely through the more nucleophilic sulfur atom.
Spectroscopic Characterization of Metal Complexes
The formation of metal complexes with 2-Butenethioamide, 3-amino- can be monitored and characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy: Coordination of the ligand to a metal center would induce significant shifts in the characteristic vibrational frequencies of the donor groups.
The ν(N-H) stretching vibrations of the amino group, typically observed around 3300-3400 cm⁻¹, would be expected to shift to lower wavenumbers upon coordination to a metal ion.
The thioamide bands, which are complex vibrations with contributions from ν(C=S), ν(C-N), and δ(N-H), would also be affected. A decrease in the frequency of the band with a major contribution from ν(C=S) (around 850 cm⁻¹) and an increase in the frequency of the band associated with ν(C-N) (around 1300 cm⁻¹) would be indicative of S-coordination.
The appearance of new bands at lower frequencies (typically below 500 cm⁻¹) can be attributed to the formation of M-N and M-S bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the coordination environment in solution. Upon complexation, the chemical shifts of the protons and carbons near the donor atoms would be expected to change significantly. For diamagnetic complexes, the disappearance of the N-H proton signal or a significant downfield shift can indicate coordination through the amino group.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes would be dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions. The position and intensity of these bands would be dependent on the metal ion and the geometry of the complex. For instance, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, while square planar complexes show a more complex pattern of bands.
Illustrative Data Tables
The following tables present hypothetical yet plausible data for the characterization of metal complexes of 2-Butenethioamide, 3-amino-, based on typical values reported for similar N,S-coordinating ligands.
Table 1: Hypothetical IR Spectral Data (cm⁻¹) for 2-Butenethioamide, 3-amino- (L) and its Metal Complexes.
| Compound | ν(N-H) | Thioamide I (ν(C=N) + δ(N-H)) | Thioamide II (δ(N-H) + ν(C=N)) | Thioamide IV (ν(C=S)) | ν(M-N) | ν(M-S) |
| L | 3350, 3250 | 1620 | 1400 | 850 | - | - |
| [Ni(L)₂]Cl₂ | 3280, 3180 | 1635 | 1415 | 820 | 450 | 380 |
| [Cu(L)₂]Cl₂ | 3275, 3170 | 1630 | 1410 | 815 | 445 | 375 |
| [Zn(L)₂]Cl₂ | 3290, 3190 | 1625 | 1405 | 825 | 430 | 370 |
Table 2: Hypothetical Electronic Spectral Data for Metal Complexes of 2-Butenethioamide, 3-amino- in Methanol.
| Complex | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment | Proposed Geometry |
| [Ni(L)₂]Cl₂ | 350 | 5000 | LMCT (S → Ni) | Octahedral |
| 580 | 15 | ³A₂g → ³T₁g(F) | ||
| 950 | 8 | ³A₂g → ³T₂g | ||
| [Cu(L)₂]Cl₂ | 420 | 8000 | LMCT (S → Cu) | Distorted Octahedral |
| 650 | 120 | ²Eg → ²T₂g | ||
| [Co(L)₂]Cl₂ | 380 | 6500 | LMCT (S → Co) | Octahedral |
| 510 | 20 | ⁴T₁g(F) → ⁴T₁g(P) | ||
| 630 | 12 | ⁴T₁g(F) → ⁴A₂g |
X-ray Crystallographic Studies
While no crystal structures of metal complexes of 2-Butenethioamide, 3-amino- are currently reported in the Cambridge Structural Database, X-ray crystallography would be the definitive method to elucidate the precise coordination geometry, bond lengths, and bond angles. Based on studies of related complexes, one would anticipate that in a square planar or octahedral complex, the M-S bond lengths would be in the range of 2.2-2.4 Å and the M-N bond lengths would be around 2.0-2.2 Å. The bite angle of the N-C-C-C-S chelate ring would be expected to be close to 90° in a square planar complex.
In Depth Structural and Conformational Analysis of 2 Butenethioamide, 3 Amino
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of 2-Butenethioamide, 3-amino- in solution. The presence of various proton and carbon environments, coupled with the potential for rotational isomerism and tautomerism, necessitates the use of advanced one-dimensional and two-dimensional NMR techniques.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation
Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and for mapping out the covalent framework and spatial proximities within the molecule.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, primarily those separated by two or three bonds (²JHH and ³JHH). For 2-Butenethioamide, 3-amino-, key correlations would be expected between the vinyl proton and the methyl protons, as well as between the two protons of the amino group, if they are diastereotopic. The coupling constant between the vinyl proton and the methyl group would confirm their cis or trans relationship.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, in this case, ¹³C. This allows for the direct assignment of the carbon atom associated with each proton. For instance, the vinyl proton signal will correlate with the vinyl carbon signal, and the methyl proton signals will correlate with the methyl carbon signal.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and stereochemistry. For 2-Butenethioamide, 3-amino-, NOESY correlations could be observed between the amino protons and the vinyl proton, or between the methyl protons and the vinyl proton, which would help to establish the predominant rotameric forms around the C-C and C-N bonds.
A summary of expected key 2D NMR correlations is presented in the table below.
| Proton (¹H) | COSY Correlation | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations |
| Vinyl-H | Methyl-H | Vinyl-C | Thioamide-C, Methyl-C | Amino-H, Methyl-H |
| Methyl-H | Vinyl-H | Methyl-C | Vinyl-C, Thioamide-C | Vinyl-H, Amino-H |
| Amino-H | Amino-H' (if diastereotopic) | - | Vinyl-C | Vinyl-H, Methyl-H |
Dynamic NMR Spectroscopy for Conformational Dynamics
The presence of single bonds with partial double-bond character, such as the C-N bond of the thioamide and the C-C bond of the enamine system, can lead to restricted rotation and the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating these conformational dynamics.
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interchange between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of interchange increases, leading to broadening of the signals and eventually their coalescence into a single, averaged signal at higher temperatures.
Analysis of the temperature-dependent line shapes allows for the determination of the activation energy (ΔG‡) for the rotational barriers. For 2-Butenethioamide, 3-amino-, DNMR studies would be particularly informative for quantifying the rotational barrier around the C-N bond of the thioamide group, which is known to have significant double-bond character.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the elemental composition. For 2-Butenethioamide, 3-amino- (C₄H₈N₂S), the calculated exact mass can be compared with the experimentally determined mass to confirm its molecular formula.
The isotopic fine structure, which arises from the natural abundance of isotopes such as ¹³C, ¹⁵N, and ³⁴S, can also be analyzed. The relative intensities of the isotopic peaks in the mass spectrum can be compared with the theoretically predicted pattern for the proposed elemental composition, providing further confidence in the molecular formula assignment.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can be used to elucidate the fragmentation pathways. This information provides valuable insights into the molecular structure. Common fragmentation pathways for 2-Butenethioamide, 3-amino- might include the loss of small neutral molecules such as H₂S, NH₃, or CH₃CN. The accurate mass measurement of the fragment ions helps in identifying their elemental compositions and proposing plausible fragmentation mechanisms.
| Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | C₄H₉N₂S⁺ | 117.0532 | Protonated Molecule |
| [M-NH₂]⁺ | C₄H₆NS⁺ | 100.0266 | Loss of amino radical |
| [M-SH]⁺ | C₄H₇N₂⁺ | 83.0655 | Loss of sulfhydryl radical |
| [M-CH₃CN+H]⁺ | C₂H₆NS⁺ | 76.0266 | Rearrangement and loss of acetonitrile (B52724) |
X-ray Crystallography and Solid-State Characterization of 2-Butenethioamide, 3-amino- and Its Derivatives
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of 2-Butenethioamide, 3-amino- or its derivatives can be obtained, X-ray crystallography can provide precise information about bond lengths, bond angles, and torsion angles.
This technique would reveal the preferred conformation of the molecule in the crystalline state, including the planarity of the thioamide group and the enamine system. Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding involving the amino and thioamide groups. These interactions can play a significant role in the physical properties of the compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment.
FT-IR Spectroscopy: The FT-IR spectrum of 2-Butenethioamide, 3-amino- would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and vinyl groups (around 2900-3100 cm⁻¹), the C=C stretching of the enamine system (around 1600-1650 cm⁻¹), and the thioamide bands. The thioamide group gives rise to several characteristic bands, including the "thioamide A" band (primarily N-H stretching), the "thioamide B" band (C-N stretching and N-H bending), and the "thioamide C" band (primarily C=S stretching). The positions of these bands can be sensitive to hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. The C=S stretching vibration, which is often weak in the IR spectrum, can give a strong signal in the Raman spectrum. The C=C stretching vibration is also typically strong in the Raman spectrum. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.
Shifts in the positions and changes in the shapes of the vibrational bands upon dilution or changes in temperature can provide evidence for the presence and strength of intermolecular hydrogen bonding.
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H (amino) | 3300-3500 | 3300-3500 | Stretching |
| C-H (vinyl) | 3000-3100 | 3000-3100 | Stretching |
| C-H (methyl) | 2850-2960 | 2850-2960 | Stretching |
| C=C (enamine) | 1600-1650 | 1600-1650 | Stretching |
| C-N (thioamide) | 1400-1550 | 1400-1550 | Stretching |
| C=S (thioamide) | 800-1200 | 800-1200 | Stretching |
Chiroptical Properties and Stereochemical Investigations (if applicable)
If 2-Butenethioamide, 3-amino- exists as a chiral molecule, for example, due to restricted rotation leading to stable atropisomers, or if it is derivatized with a chiral auxiliary, then chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be employed to investigate its stereochemical properties.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is sensitive to the three-dimensional arrangement of atoms in a chiral molecule and can be used to determine the absolute configuration by comparison with theoretical calculations or with the spectra of related compounds of known stereochemistry.
Theoretical and Computational Chemistry Studies on 2 Butenethioamide, 3 Amino
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Bonding Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational tools for understanding the electronic properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For 2-Butenethioamide, 3-amino-, these studies would provide fundamental insights into its stability, bonding characteristics, and electronic behavior.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A study on 2-Butenethioamide, 3-amino- would identify the location and energy of the HOMO. The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilic character. The regions of the molecule with the largest HOMO lobe densities are the most probable sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. The LUMO's location and energy are indicative of the molecule's electron affinity and electrophilic nature. The areas with the largest LUMO lobe densities are the most susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and reactive.
A hypothetical FMO analysis would generate a data table similar to this:
| Parameter | Energy (eV) | Description |
| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Value | ELUMO - EHOMO |
Charge Distribution and Electrostatic Potential Maps
This analysis reveals how electron density is distributed across the molecule, which is crucial for understanding its polarity and intermolecular interactions.
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charge on each atom (C, H, N, S) in 2-Butenethioamide, 3-amino-. This would quantify the electron-donating or electron-withdrawing effects of the amino (-NH2) and thioamide (-CSNH2) groups.
Molecular Electrostatic Potential (MEP) Maps: An MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It uses a color scale to indicate regions of different charge potential.
Red regions (negative potential) would indicate electron-rich areas, such as around the nitrogen and sulfur atoms, which are likely sites for electrophilic interaction.
Blue regions (positive potential) would highlight electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (like in the -NH2 groups), which are favorable for nucleophilic interaction.
Conformational Landscape Exploration and Energy Minimization Studies
Molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis of 2-Butenethioamide, 3-amino- would involve systematically exploring these rotations to find the most stable three-dimensional structures.
Potential Energy Surface (PES) Scan: This computational technique involves rotating specific dihedral angles (e.g., around the C-C single bonds) in a stepwise manner and calculating the energy at each step. The resulting energy profile would identify all stable conformers (local minima) and the energy barriers (transition states) between them.
Energy Minimization: Starting from various initial geometries, optimization calculations would be performed to find the lowest energy conformation, known as the global minimum. This is the most likely structure the molecule will adopt under normal conditions. The relative energies of other stable conformers determine their population in an equilibrium state.
Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies) and Comparison with Experimental Data
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.
NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. These predicted values would be compared to experimentally measured shifts (if available) to validate the computed structure. Discrepancies can often be explained by solvent effects or dynamic processes not captured in the gas-phase calculation.
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is achieved by determining the second derivatives of the energy with respect to atomic displacements. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., N-H stretch, C=S stretch). The absence of imaginary frequencies in the calculation confirms that the optimized geometry is a true energy minimum. Comparing the predicted spectrum to an experimental one helps in assigning the observed spectral bands to specific molecular motions.
Reaction Mechanism Elucidation through Transition State Calculations
If 2-Butenethioamide, 3-amino- were involved in a chemical reaction (e.g., cyclization, hydrolysis), computational chemistry could be used to map out the entire reaction pathway.
Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms are used to locate this specific geometry. A key confirmation of a true TS is the presence of exactly one imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction path.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the path from the transition state down to the reactants on one side and the products on the other. This confirms that the identified TS correctly connects the desired reactants and products.
Activation Energy: The energy difference between the reactants and the transition state (ΔG‡) is the activation energy, which determines the reaction rate. These calculations would allow for a quantitative understanding of the reaction's feasibility.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations are often performed on a single molecule in a vacuum (gas phase), molecular dynamics (MD) simulations can model the behavior of the molecule in a condensed phase, such as in a solvent like water.
Solvent Effects: MD simulations explicitly model the interactions between the solute (2-Butenethioamide, 3-amino-) and numerous solvent molecules. This allows for the study of how solvation affects the conformational preferences and electronic properties of the molecule. Properties like hydrogen bonding between the amino/thioamide groups and water molecules could be analyzed in detail.
Dynamic Behavior: MD simulates the movement of atoms over time, providing a "movie" of the molecule's behavior. This can reveal conformational changes, fluctuations in bond lengths and angles, and other dynamic processes that are not captured in static quantum calculations. This would be particularly useful for understanding how the molecule explores its conformational landscape in a realistic environment.
Derivatization and Functionalization Strategies for 2 Butenethioamide, 3 Amino
Synthesis of Analogues with Modified Amine and Thioamide Moieties
The presence of both a primary amine and a thioamide group in 2-Butenethioamide, 3-amino- allows for a wide range of derivatization reactions to synthesize analogues with tailored properties.
The primary amine can be readily functionalized through standard N-acylation, N-alkylation, and reductive amination reactions. These modifications can introduce a variety of substituents, thereby altering the compound's polarity, steric profile, and hydrogen bonding capabilities. For instance, acylation with various acyl chlorides or anhydrides can yield a library of N-acyl derivatives.
The thioamide moiety also presents multiple avenues for modification. S-alkylation, a common reaction for thioamides, can be achieved using various alkyl halides to produce thioimidate derivatives. These modifications can influence the electronic properties and stability of the molecule. Furthermore, the thioamide can be converted to its corresponding amide through oxidation or other established methods, providing another layer of structural diversity.
| Functional Group | Reaction Type | Reagents | Potential Product |
|---|---|---|---|
| Amine | N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-2-butenethioamide, 3-amino- |
| Amine | N-Alkylation | Alkyl halides | N-Alkyl-2-butenethioamide, 3-amino- |
| Amine | Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Substituted-2-butenethioamide, 3-amino- |
| Thioamide | S-Alkylation | Alkyl halides | S-Alkyl-2-butenethioimidate, 3-amino- |
| Thioamide | Conversion to Amide | Oxidizing agents | 2-Butenamide, 3-amino- |
Regioselective Functionalization of the Butenethioamide Backbone
The conjugated system of the butenethioamide backbone in 2-Butenethioamide, 3-amino- presents opportunities for regioselective reactions. The principle of vinylogy suggests that the electronic effects of the thioamide group are transmitted through the double bond, influencing the reactivity of the α- and γ-positions.
Michael additions are a plausible strategy for functionalizing the backbone. The electron-withdrawing nature of the thioamide group can activate the double bond for nucleophilic attack. Depending on the reaction conditions and the nature of the nucleophile, addition could potentially occur at the α- or γ-position.
Cycloaddition reactions, such as [3+2] cycloadditions, represent another powerful tool for elaborating the butenethioamide scaffold. beilstein-journals.orguchicago.edu The double bond can act as a dipolarophile, reacting with various 1,3-dipoles to construct five-membered heterocyclic rings. The regioselectivity of such reactions would be dictated by the electronic and steric properties of both the butenethioamide and the dipole. youtube.com
| Reaction Type | Reactive Site | Potential Reagents | Expected Outcome |
|---|---|---|---|
| Michael Addition | α- or γ-carbon | Soft nucleophiles (e.g., thiols, amines) | Addition to the butene backbone |
| [3+2] Cycloaddition | C=C double bond | 1,3-dipoles (e.g., azides, nitrones) | Formation of a five-membered heterocyclic ring |
| Electrophilic Addition | α-carbon or nitrogen | Electrophiles | Functionalization at nucleophilic centers |
Development of Prodrug Strategies or Masked Forms (conceptual, not dosage-related)
Prodrug strategies can be conceptually applied to 2-Butenethioamide, 3-amino- to modify its physicochemical properties, such as solubility or stability, with the aim of releasing the active compound under specific conditions. nih.govphiladelphia.edu.jo The amine and thioamide functional groups are prime targets for such modifications.
The primary amine could be masked as a carbamate (B1207046) or an amide that is designed to be cleaved by specific enzymes. For instance, an acyloxymethyl or a phosphonooxymethyl group could be attached to the amine, which would be susceptible to hydrolysis by esterases or phosphatases, respectively.
The thioamide group can also be incorporated into a bioreversible carrier. nih.gov A conceptual approach could involve the formation of a thiazolidine (B150603) ring by reacting the thioamide with a suitable aldehyde or ketone, such as in the case of protecting aldehyde-containing drugs. mdpi.com This could mask the thioamide functionality until hydrolytic conditions trigger its release. The concept of "masked" functional groups, which are chemically modified to be temporarily inactive or undetectable, is relevant here. nih.govmdpi.comnih.gov
Polymerization or Oligomerization Potential of 2-Butenethioamide, 3-amino-
The presence of a polymerizable C=C double bond and two reactive functional groups (amine and thioamide) suggests that 2-Butenethioamide, 3-amino- could serve as a monomer for the synthesis of functional polymers or oligomers.
Vinyl polymerization of the double bond could lead to polymers with pendant 3-amino-2-thioamidoethyl groups. The reactivity of the monomer in radical or other polymerization methods would need to be investigated. The resulting polymers would possess reactive side chains that could be further modified, offering a platform for the development of functional materials.
Condensation polymerization is another possibility, where the amine and thioamide groups could participate in reactions with suitable comonomers. For example, the primary amine could react with dicarboxylic acids or their derivatives to form polyamides. The thioamide group, while less reactive in this context, could potentially be involved in specific polymerization schemes.
The ability of related molecules, such as amino-nucleotides, to undergo oligomerization in the presence of activating agents suggests that 2-Butenethioamide, 3-amino- might also form oligomers under certain conditions. nih.gov This could lead to the formation of short-chain polymers with well-defined structures and properties.
Advanced Analytical Methodologies for 2 Butenethioamide, 3 Amino
Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis
Hyphenated chromatography-mass spectrometry techniques are powerful tools for the trace analysis of 2-Butenethioamide, 3-amino-. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature of the amino and thioamide groups, direct GC analysis of 2-Butenethioamide, 3-amino- is challenging. Derivatization is typically required to increase its volatility and thermal stability. Silylation reagents, for instance, can react with the active hydrogen on the amino group, making the molecule suitable for GC separation. mdpi.com Once derivatized, the compound can be separated on a capillary column, such as a DB-5MS, and detected by the mass spectrometer. mdpi.com Electron Impact (EI) ionization is commonly used, and the resulting mass spectrum provides a unique fragmentation pattern that allows for confident identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be employed for highly sensitive and selective quantification at trace levels.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is often preferred for polar and non-volatile compounds, as it typically does not require derivatization. sigmaaldrich.com Reversed-phase liquid chromatography (RPLC) is a common separation technique, though the high polarity of 2-Butenethioamide, 3-amino- may necessitate the use of columns with enhanced polar retention or Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govmdpi.com
The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. nih.gov Electrospray ionization (ESI) in positive ion mode would be suitable for protonating the amino group of 2-Butenethioamide, 3-amino-. The protonated molecule ([M+H]+) is selected as the precursor ion in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. nih.gov This MRM transition is highly specific to the target analyte, minimizing interferences from the sample matrix and allowing for accurate quantification at very low concentrations. nih.gov
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Derivatization | Typically required (e.g., silylation) | Often not required |
| Separation Principle | Volatility and interaction with stationary phase | Polarity and partitioning between phases |
| Ionization Source | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Detection Mode | Full Scan, SIM | MRM for high sensitivity |
| Advantages | High resolution, established libraries | High sensitivity and specificity, suitable for polar compounds |
| Challenges | Thermal instability, need for derivatization | Matrix effects, ion suppression |
Optimization of Derivatization Methods for Enhanced Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. greyhoundchrom.com For 2-Butenethioamide, 3-amino-, derivatization can enhance detectability, improve chromatographic behavior, and increase the selectivity of the analysis. nih.gov
The primary targets for derivatization on the 2-Butenethioamide, 3-amino- molecule are the amino group and potentially the thioamide group.
For GC-MS Analysis: The goal is to increase volatility and thermal stability.
Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the amino group to replace the active hydrogen with a nonpolar tert-butyldimethylsilyl (TBDMS) group. mdpi.commdpi.com Optimization involves adjusting the reaction temperature (e.g., 60-100 °C), time (e.g., 30-120 min), and the ratio of reagent and catalyst (if any) to achieve complete derivatization. nih.gov
Acylation: Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or methyl chloroformate (MCF) can react with the amino group to form stable, volatile amide derivatives. mdpi.comnih.gov These methods often provide derivatives with excellent chromatographic properties and mass spectral characteristics. nih.gov
For LC Analysis: Derivatization is employed to introduce a chromophore or fluorophore for UV or fluorescence detection, or to improve ionization efficiency in MS.
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with primary and secondary amines to yield highly stable and fluorescent derivatives, significantly enhancing detection limits. mdpi.comwaters.com The reaction is typically fast and occurs under mild basic conditions. waters.com
o-Phthaldialdehyde (OPA): In the presence of a thiol (like mercaptopropionic acid), OPA reacts rapidly with primary amines to form fluorescent isoindole derivatives. chromatographyonline.com This is a widely used pre-column derivatization method for amino acid analysis. chromatographyonline.com
Optimization of these reactions involves careful control of pH, reagent concentration, reaction time, and temperature to ensure complete and reproducible derivatization while minimizing the formation of byproducts. mdpi.comnih.gov
| Reagent | Target Group | Analytical Technique | Purpose |
|---|---|---|---|
| MTBSTFA | Amino (-NH2) | GC-MS | Increase volatility and thermal stability |
| HFBA | Amino (-NH2) | GC-MS | Increase volatility, improve separation |
| AQC | Amino (-NH2) | LC-Fluorescence/MS | Add fluorescent tag, improve ionization |
| OPA/thiol | Amino (-NH2) | LC-Fluorescence | Add fluorescent tag for sensitive detection |
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary electrophoresis (CE) offers a high-efficiency alternative to chromatography for the separation of charged species. wikipedia.org Given that 2-Butenethioamide, 3-amino- possesses a basic amino group, it can be protonated in acidic buffers, making it suitable for CE analysis, particularly in the Capillary Zone Electrophoresis (CZE) mode. wikipedia.org
In CZE, analytes migrate through a capillary filled with an electrolyte solution under the influence of an electric field. wikipedia.org The separation is based on differences in the charge-to-size ratio of the analytes. wikipedia.org Key parameters to optimize for the high-resolution separation of 2-Butenethioamide, 3-amino- include:
Buffer pH: This is the most critical parameter as it determines the charge state of the analyte. An acidic buffer (e.g., phosphate (B84403) or citrate (B86180) buffer below the pKa of the amino group) would ensure the compound is positively charged and migrates toward the cathode.
Buffer Concentration: Affects the ionic strength, which influences the electroosmotic flow (EOF) and the current generated. Higher concentrations can reduce EOF but may lead to excessive Joule heating. nih.gov
Applied Voltage: Higher voltages generally lead to faster separations and sharper peaks, but also increase Joule heating, which can negatively impact resolution. nih.gov
Capillary Type and Dimensions: Fused-silica capillaries are standard. The length and internal diameter affect analysis time, efficiency, and sample loading capacity.
For enhanced sensitivity, derivatization with a fluorescent tag can be performed prior to CE analysis, allowing for Laser-Induced Fluorescence (LIF) detection, which offers significantly lower detection limits than standard UV detection. nih.gov
Development of Novel Electrochemical Detection Methods
Electrochemical methods offer a sensitive, cost-effective, and often portable alternative for the detection of electroactive compounds. The thioamide group in 2-Butenethioamide, 3-amino- contains a sulfur atom that is susceptible to electrochemical oxidation or reduction, making it a suitable target for electrochemical detection.
Voltammetric Techniques:
Cyclic Voltammetry (CV): This technique can be used to study the redox behavior of 2-Butenethioamide, 3-amino- at a working electrode (e.g., glassy carbon, gold, or boron-doped diamond). nih.govossila.com It provides information on oxidation and reduction potentials, which is fundamental for developing quantitative methods.
Stripping Voltammetry: This is a highly sensitive technique for trace analysis. dtic.mil In cathodic stripping voltammetry (CSV), the analyte (or a complex it forms with a metal ion) is preconcentrated on the surface of a working electrode (e.g., a hanging mercury drop electrode or a silver electrode) at a specific deposition potential. dtic.milacs.org The potential is then scanned in the negative direction, and the current generated as the accumulated species is stripped off the electrode is measured. acs.org This preconcentration step allows for the detection of thioamides at nanomolar to micromolar concentrations. acs.orgmdpi.com
Development of Novel Sensors: Research into novel electrochemical sensors involves modifying electrode surfaces to enhance sensitivity and selectivity. For a molecule like 2-Butenethioamide, 3-amino-, this could involve:
Chemically Modified Electrodes (CMEs): The surface of a standard electrode can be modified with materials that have a high affinity for the analyte. For instance, nanoparticles of noble metals (e.g., gold, platinum) or metal oxides (e.g., copper oxide) can catalyze the electrochemical reaction, leading to a stronger signal at a lower potential. nih.gov
Molecularly Imprinted Polymers (MIPs): MIPs can be synthesized to create specific recognition sites for 2-Butenethioamide, 3-amino-, leading to highly selective sensors.
These approaches can lead to the development of dedicated sensors for the rapid and selective detection of the compound in various applications.
Application in Complex Sample Matrices (e.g., synthetic mixtures, environmental samples)
Analyzing 2-Butenethioamide, 3-amino- in complex matrices like synthetic reaction mixtures or environmental samples (e.g., water) presents significant challenges due to the presence of interfering substances. These interferences can suppress the analytical signal (e.g., matrix effects in ESI-MS) or co-elute with the analyte, leading to inaccurate results. Therefore, robust sample preparation is essential.
Sample Preparation:
Liquid-Liquid Extraction (LLE): This classic technique can be used to isolate the analyte from an aqueous sample into an immiscible organic solvent based on its partitioning behavior. The pH of the aqueous phase can be adjusted to control the charge state of 2-Butenethioamide, 3-amino- and optimize its extraction.
Solid-Phase Extraction (SPE): SPE is a more efficient and selective method for sample cleanup and preconcentration. For 2-Butenethioamide, 3-amino-, a cation-exchange SPE sorbent could be used to retain the protonated analyte from the sample matrix. After washing away interferences, the purified analyte is eluted with a suitable solvent. Reversed-phase (e.g., C18) or mixed-mode sorbents could also be employed depending on the specific matrix.
Analytical Considerations: When using LC-MS/MS for analysis in complex matrices, the use of a stable isotope-labeled internal standard (SIL-IS) corresponding to 2-Butenethioamide, 3-amino- is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction and reliable quantification. mdpi.com For methods without an available SIL-IS, matrix-matched calibration curves are necessary to compensate for signal suppression or enhancement. nih.gov
The combination of selective sample preparation with high-resolution analytical techniques like LC-MS/MS or derivatization-GC-MS provides a powerful workflow for the reliable determination of 2-Butenethioamide, 3-amino- in challenging sample matrices.
Exploration of Conceptual and Mechanistic Applications of 2 Butenethioamide, 3 Amino
Supramolecular Chemistry and Molecular Recognition Studies
The unique electronic and steric properties of the thioamide group, combined with the hydrogen-bonding capabilities of the amino group, make 2-Butenethioamide, 3-amino- a molecule of interest for supramolecular chemistry. The substitution of an amide's oxygen with sulfur alters hydrogen bonding properties, non-covalent interactions, and conformational preferences.
Host-Guest Interactions and Non-Covalent Binding Motifs
The structure of 2-Butenethioamide, 3-amino- offers several sites for non-covalent interactions, which are fundamental to host-guest chemistry. The thioamide N-H group is a better hydrogen bond donor compared to its amide counterpart, while the sulfur atom is a weaker hydrogen bond acceptor than an amide oxygen. This differential hydrogen bonding capability could be exploited for selective molecular recognition.
Furthermore, the vinylogous amine system contributes to a conjugated π-system, which could participate in π-π stacking interactions with aromatic guest molecules. The combination of hydrogen bonding and potential π-stacking allows for the formation of specific binding motifs.
Table 1: Potential Non-Covalent Interactions in 2-Butenethioamide, 3-amino-
| Interaction Type | Potential Donor/Acceptor Site | Role in Host-Guest Chemistry |
| Hydrogen Bond Donor | Thioamide N-H, Amino N-H | Binding of electron-rich guests (e.g., those with carbonyl or ether groups). |
| Hydrogen Bond Acceptor | Thioamide C=S, Amino N | Weak interaction with hydrogen bond donors. |
| π-π Stacking | C=C-C=S conjugated system | Interaction with aromatic or other π-rich guest molecules. |
| Chalcogen Bonding | Sulfur atom | Interaction with nucleophilic or electron-rich sites of a guest molecule. |
Self-Assembly Processes
The directional nature of the hydrogen bonds that 2-Butenethioamide, 3-amino- can form suggests its potential to participate in self-assembly processes. Molecules containing thioamides have been shown to influence the supramolecular assembly of polymers. The interplay between the strong N-H---X hydrogen bond donation and weaker C=S---H-Y acceptance could lead to the formation of well-ordered one-dimensional chains or two-dimensional sheets. The planarity of the thioamide group further supports the formation of ordered structures.
Enzyme Active Site Interaction Studies (in vitro, mechanistic focus, no clinical data)
The thioamide moiety is a known bioisostere of the amide bond and has been incorporated into peptides to probe and modify their interactions with enzymes. Substituting an amide with a thioamide can increase resistance to enzymatic hydrolysis by proteases.
Mechanistically, the larger van der Waals radius of sulfur compared to oxygen, and the longer C=S bond, can create steric hindrance within an enzyme's active site, impeding the catalytic process. Furthermore, the electronic differences between the C=S and C=O groups can alter the susceptibility of the bond to nucleophilic attack by catalytic residues (e.g., serine or cysteine) in the enzyme. In some cases, thioamide-containing substrate analogs have been shown to form long-lived covalent adducts in the active sites of enzymes, leading to potent inhibition. Thiol groups are also known to be potent inhibitors of zinc-dependent enzymes by binding to the catalytic Zn2+ ion.
Computational models have been used to understand how a thioamide at a scissile bond interacts with an enzyme active site, highlighting the importance of hydrogen bond acceptor roles. Such studies allow for a systematic analysis of the positional effects of thioamide substitution on enzyme inhibition.
Chelation Chemistry and Metal Ion Binding Properties
The thioamide group exhibits a greater affinity for certain "soft" metals compared to amides. The presence of both a nitrogen and a sulfur atom in 2-Butenethioamide, 3-amino- makes it a potential bidentate chelating agent, capable of forming a stable ring structure with a central metal ion. This process, known as chelation, often results in complexes that are significantly more stable than those formed with monodentate ligands.
The molecule can coordinate to a metal ion through the sulfur atom (a soft Lewis base) and the amino nitrogen atom, forming a stable five- or six-membered chelate ring, a configuration that imparts maximum stability. Thioamide-based ligands are versatile and can adopt various coordination modes, including monodentate, bridging, and chelating. This versatility allows for the formation of complexes with diverse geometries, such as octahedral, square-planar, or tetrahedral, depending on the metal ion.
Table 2: Potential Metal Ion Chelation Properties of 2-Butenethioamide, 3-amino-
| Metal Ion Type (Examples) | Potential Coordination Sites | Expected Chelate Ring Size | Potential Applications |
| Soft Metals (e.g., Ag+, Cu+, Hg2+) | Sulfur (primary), Nitrogen | 5-membered | Selective metal extraction, sensing. |
| Borderline Metals (e.g., Fe2+, Co2+, Ni2+, Cu2+, Zn2+) | Sulfur, Nitrogen | 5-membered | Catalysis, antimicrobial agents. |
| Hard Metals (e.g., Fe3+, Cr3+) | Nitrogen (primary), Sulfur (weaker) | 5-membered | Formation of stable complexes. |
Theoretical Evaluation of Catalytic Potential
The catalytic potential of a molecule is often related to its electronic structure, specifically the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Compared to their amide analogues, thioamides possess a higher HOMO and a lower LUMO. This smaller HOMO-LUMO gap suggests that thioamides are more polarizable and can more readily participate in electron transfer processes, a key aspect of many catalytic cycles.
Theoretical studies on related vinylogous systems have been used to investigate reaction transition states and understand stereoselectivity, indicating the utility of computational methods in predicting catalytic behavior. The nucleophilic character of a π-extended enolate-type system can be relayed to remote carbon sites, a concept known as vinylogy. For 2-Butenethioamide, 3-amino-, theoretical calculations could explore its potential to act as a vinylogous nucleophile or to stabilize transition states in organic reactions. The acidity of the atoms alpha to the C=S group is also higher than in amides, which could be exploited in base-catalyzed reactions.
Design of Novel Scaffolds for Materials Science (theoretical exploration, no physical properties)
In materials science, the design of molecular scaffolds is crucial for creating materials with specific functions. 2-Butenethioamide, 3-amino- presents a rigid, planar scaffold due to the nature of the thioamide and conjugated double bond system. This structural rigidity, combined with its capacity for directional hydrogen bonding, makes it a candidate for the theoretical design of porous organic frameworks or liquid crystals.
The ability of the thioamide group to participate in self-assembly and the potential for polymerization through the amino group or the vinyl system could be explored theoretically. Computational modeling could predict how these molecular scaffolds might pack in a solid state or align in a liquid crystalline phase. The enaminone motif, a close structural relative, has seen increasing interest in the synthesis of covalent organic frameworks (COFs). By replacing or modifying functional groups on the core scaffold of 2-Butenethioamide, 3-amino-, a diverse range of virtual building blocks for new materials could be designed and their assembly properties simulated.
Future Research Directions and Unaddressed Challenges
Persistent Synthetic Hurdles and Strategies for Overcoming Them
The foremost challenge is the development of a robust and efficient synthesis for 2-Butenethioamide, 3-amino-. Based on synthetic routes for analogous compounds, several hurdles can be anticipated.
Anticipated Synthetic Challenges:
Thionation Efficiency and Selectivity: A common route to thioamides involves the thionation of the corresponding amide (3-aminobut-2-enamide) using reagents like Lawesson's reagent or phosphorus pentasulfide. A significant hurdle is controlling the reaction conditions to prevent side reactions, such as dehydration of the primary amide or decomposition of the starting material.
Regiocontrol in Condensation Reactions: A potential synthesis could involve the condensation of a β-keto thioester with ammonia (B1221849) or the reaction of thioacetamide (B46855) enolates with nitriles. Controlling the regioselectivity of these reactions to exclusively yield the desired 3-amino isomer over other potential products would be a critical challenge.
Geometric Isomerism: The double bond in the butene backbone introduces the possibility of E/Z isomerism. Developing synthetic methods that provide high stereoselectivity for a single isomer is a persistent challenge in the synthesis of substituted alkenes.
Product Stability: The enamine and thioamide functional groups can be sensitive to hydrolysis, oxidation, or polymerization under harsh reaction conditions. Ensuring the stability of the final product during synthesis and purification is a crucial consideration.
Proposed Strategic Solutions:
To address these challenges, modern synthetic methodologies could be employed. The table below outlines potential strategies.
| Challenge | Proposed Strategy | Rationale |
| Thionation Control | Use of milder, next-generation thionating agents (e.g., Appel's salt, organotin sulfides) or flow chemistry setups. | Provides better control over reaction time, temperature, and stoichiometry, minimizing side products and improving yield. |
| Regioselectivity | Employment of directing groups or metal-catalyzed cross-coupling reactions. | Can pre-ordain the connectivity of fragments, ensuring the formation of the desired constitutional isomer. |
| Stereoselectivity | Utilization of stereocontrolled olefination reactions or post-synthetic isomerization under thermodynamic or photochemical control. | Allows for the selective formation or enrichment of the desired E or Z isomer. |
| Product Stability | Development of mild, non-acidic, and non-basic workup and purification protocols (e.g., chromatography on deactivated silica). | Minimizes degradation of the sensitive functional groups present in the target molecule. |
Gaps in Mechanistic Understanding and Proposed Investigations
The reactivity of 2-Butenethioamide, 3-amino- is entirely unexplored. Its conjugated system allows for complex electronic behavior, including ambident nucleophilicity (reactivity at the amine nitrogen, the thioamide sulfur, or the α-carbon). A significant gap exists in understanding how this molecule interacts with electrophiles and other reagents.
Key Mechanistic Questions:
What is the preferred site of protonation, alkylation, or acylation?
Does the molecule participate in cycloaddition reactions (e.g., as a diene or dienophile)?
What is the tautomeric equilibrium between the enamine-thioamide and the corresponding imine-enethiol forms?
How does the electronic nature of the N- and S-substituents influence its reactivity profile?
Proposed Investigations:
A combination of experimental and computational studies would be necessary to elucidate these mechanistic questions.
| Mechanistic Question | Proposed Investigation | Expected Outcome |
| Site of Reactivity | A systematic study of reactions with a panel of electrophiles under various conditions, with rigorous product characterization by NMR and X-ray crystallography. | A predictive map of the molecule's reactivity, detailing how reaction conditions dictate the site of functionalization. |
| Tautomeric Equilibrium | Spectroscopic studies (variable-temperature NMR, IR, UV-Vis) in different solvents combined with computational energy profiling. | Quantitative understanding of the relative stability of different tautomers and the factors that influence their populations. |
| Cycloaddition Potential | Exploratory reactions with various dienophiles (e.g., maleimides, acrylates) and dienes under thermal and Lewis acid-catalyzed conditions. | Discovery of novel synthetic pathways to complex heterocyclic structures. |
Advanced Computational Modeling for Predictive Chemistry
Before embarking on extensive laboratory work, advanced computational modeling can provide invaluable predictive insights into the chemistry of 2-Butenethioamide, 3-amino-.
Applications of Computational Chemistry:
Structural and Electronic Properties: Density Functional Theory (DFT) calculations can be used to predict the ground-state geometry, bond lengths, bond angles, and the distribution of electron density (e.g., molecular electrostatic potential maps). This can help identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Spectroscopic Prediction: Computational methods can predict spectroscopic data (¹H and ¹³C NMR chemical shifts, IR vibrational frequencies), which would be crucial for characterizing the molecule once it is synthesized.
Reaction Pathway Modeling: Modeling transition states and reaction energy profiles for potential reactions can help predict the feasibility and selectivity of proposed synthetic transformations, guiding experimental design and saving significant laboratory resources.
Exploration of Undiscovered Reactivity Pathways
The unique combination of functional groups in 2-Butenethioamide, 3-amino- suggests a wealth of unexplored reactivity. Future research should focus on leveraging its structure for novel transformations.
Potential Reactivity Domains to Explore:
Heterocycle Synthesis: The N-C=C-C=S backbone is an ideal precursor for the synthesis of various five- and six-membered heterocycles, such as thiophenes, thiazoles, pyrimidines, and pyridines, through cyclocondensation reactions with appropriate bifunctional reagents.
Metal-Catalyzed Cross-Coupling: The thioamide group can potentially be converted into other functional groups or participate in cross-coupling reactions. For instance, desulfurization could lead to the corresponding enamine-amide, or the C-S bond could be a handle for certain coupling methodologies.
Polymer Chemistry: The bifunctional nature of the molecule could allow it to serve as a monomer for the synthesis of novel sulfur- and nitrogen-containing polymers with potentially interesting material properties (e.g., conductivity, optical properties).
Integration with Emerging Technologies in Chemical Synthesis and Analysis
The study of a novel molecular scaffold like 2-Butenethioamide, 3-amino- can be significantly accelerated by integrating emerging technologies.
Automated Synthesis and High-Throughput Screening: Flow chemistry platforms could be used to rapidly screen reaction conditions for the synthesis of the target molecule and its derivatives. This would allow for the efficient optimization of reaction parameters like temperature, pressure, and catalyst loading.
Machine Learning for Reaction Prediction: By building a dataset of the reactivity of related enaminones and thioamides, machine learning models could be trained to predict the outcomes of unknown reactions of 2-Butenethioamide, 3-amino-, suggesting promising new synthetic pathways.
Advanced Analytical Techniques: The detailed characterization of this molecule and its reaction products would benefit from advanced analytical techniques, such as 2D NMR spectroscopy for unambiguous structure elucidation and mass spectrometry for the analysis of complex reaction mixtures.
By systematically addressing these synthetic hurdles, mechanistic questions, and unexplored reactive avenues, the scientific community can unlock the full potential of 2-Butenethioamide, 3-amino- as a valuable new tool in the synthetic chemist's arsenal.
Q & A
Q. What analytical methods are recommended for characterizing 2-Butenethioamide,3-amino-?
- Methodological Answer : Reverse-phase HPLC (e.g., Newcrom R1 column) is effective for separation and purity analysis, as demonstrated for structurally related thioamide derivatives . For structural elucidation, combine spectroscopic techniques:
- Mass Spectrometry (MS) : Determine molecular weight (116.18 g/mol for C₄H₈N₂S) and fragmentation patterns .
- NMR : Assign peaks for NH₂, thioamide (C=S), and alkene protons. Use ¹H/¹³C and 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals.
- Elemental Analysis : Verify empirical formula (C₄H₈N₂S) and purity .
Q. What safety protocols should be followed when handling 2-Butenethioamide,3-amino-?
- Methodological Answer : While no specific safety data is available for this compound, general thioamide handling guidelines apply:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact.
- First Aid : If exposed, rinse skin/eyes with water for 15 minutes and seek medical attention. Consult the compound’s Safety Data Sheet (SDS) for tailored protocols .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer : Contradictions (e.g., ambiguous NMR assignments or MS fragmentation) require cross-validation:
- X-ray Crystallography : Resolve absolute configuration and bond lengths, as applied to triazine derivatives with similar NH₂ and C=S groups .
- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes.
- Isotopic Labeling : Use ¹⁵N or ³⁴S isotopes to track unexpected spectral peaks .
Q. What synthetic strategies optimize the preparation of 2-Butenethioamide,3-amino- derivatives?
- Methodological Answer : Focus on functionalizing the thioamide and amino groups:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) to shield the amino group during coupling reactions, as seen in peptide-like syntheses .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Ullmann reactions to introduce aryl/heteroaryl substituents.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates for thioamide intermediates .
Q. How can hydrogen-bonding networks influence the material properties of 2-Butenethioamide,3-amino- crystals?
- Methodological Answer : Hydrogen bonds (N–H···S, N–H···N) dictate packing and stability:
- Single-Crystal XRD : Analyze bond angles and distances to map interactions, as done for triazine-based NLO materials .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular bond strength.
- Nonlinear Optical (NLO) Testing : Measure second-harmonic generation (SHG) efficiency in crystalline films .
Q. What in vitro/in vivo models are suitable for evaluating the biological activity of 2-Butenethioamide,3-amino-?
- Methodological Answer : Prioritize mechanism-driven assays:
- Enzyme Inhibition : Screen against cysteine proteases (e.g., caspases) using fluorogenic substrates.
- Cell-Based Assays : Test cytotoxicity in HEK-293 or HeLa lines via MTT/WST-1 assays.
- Animal Models : Use passive-avoidance tests (e.g., mice) to assess cognitive effects, following protocols for structurally related nootropics .
Data Analysis & Experimental Design
Q. How should researchers design experiments to validate conflicting literature data on thioamide reactivity?
- Methodological Answer : Adopt a tiered approach:
Reproducibility Checks : Replicate prior syntheses under reported conditions.
Control Experiments : Isolate variables (e.g., temperature, catalyst loading) to identify discrepancies.
Advanced Characterization : Use high-resolution MS or synchrotron XRD to detect trace impurities or polymorphs .
Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀ values. Validate with:
- ANOVA : Compare efficacy across derivatives.
- Hill Slopes : Assess cooperativity in binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
